molecular formula C12H20ClN5 B12233419 1-ethyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride

1-ethyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride

Cat. No.: B12233419
M. Wt: 269.77 g/mol
InChI Key: JSTORKSUKQPXGR-UHFFFAOYSA-N
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Description

1-Ethyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]pyrazol-4-amine; hydrochloride is a pyrazole-derived amine salt characterized by dual pyrazole rings connected via a methylene bridge. One pyrazole ring is substituted with an ethyl group at the N1 position and a methyl group at C3, while the adjacent pyrazole features an ethyl group at N1 and a methylene-linked amine at C2. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical or agrochemical applications.

Properties

Molecular Formula

C12H20ClN5

Molecular Weight

269.77 g/mol

IUPAC Name

1-ethyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride

InChI

InChI=1S/C12H19N5.ClH/c1-4-16-9-12(7-14-16)13-6-11-8-17(5-2)15-10(11)3;/h7-9,13H,4-6H2,1-3H3;1H

InChI Key

JSTORKSUKQPXGR-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)NCC2=CN(N=C2C)CC.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride typically involves the reaction of 1-ethyl-3-methylpyrazole with an appropriate alkylating agent under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of a catalyst to facilitate the reaction. The resulting product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is typically isolated and purified using techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while reduction may produce pyrazole derivatives with reduced functional groups.

Scientific Research Applications

1-ethyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-ethyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several pyrazole-based amines and hydrochlorides. Below is a comparative analysis of its physicochemical properties, substituent effects, and synthetic pathways relative to analogous molecules.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
Target Compound C₁₃H₂₁ClN₆ 308.80* Dual ethyl/methyl-pyrazole, methylene-linked amine, HCl Enhanced solubility (HCl salt); potential for hydrogen bonding
1-Ethyl-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-methyl-1H-pyrazol-4-amine hydrochloride C₁₂H₁₉ClFN₅ 287.77 Fluorine at C5, dual methyl groups Higher electronegativity may influence binding affinity; lower molecular weight
1-[(2-Chlorophenoxy)methyl]pyrazol-4-amine hydrochloride C₁₀H₁₁Cl₂N₃O 260.12 Chlorophenoxy moiety, single pyrazole Increased lipophilicity; potential π-π stacking with aromatic systems
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine C₁₂H₁₅N₅ 241.28 Pyridyl ring, cyclopropylamine Broader solubility profile; pyridyl group enables metal coordination
3-Chloro-1-(3-pyridyl)-N-(trideuteriomethyl)pyrazol-4-amine C₉H₈ClD₃N₅ 212.08† Chloro at C3, deuterated methyl, pyridyl Isotopic labeling aids metabolic studies; reduced steric hindrance

*Calculated based on formula; †Mass includes deuterium.

Key Findings:

Substituent Effects on Bioactivity: The fluorinated analog (C₁₂H₁₉ClFN₅) exhibits a lower molecular weight (287.77 vs. The chlorophenoxy derivative (C₁₀H₁₁Cl₂N₃O) demonstrates increased lipophilicity, favoring interactions with hydrophobic protein pockets but may reduce aqueous solubility .

Synthetic Flexibility :

  • The pyridyl-substituted compound (C₁₂H₁₅N₅) employs copper-catalyzed coupling (e.g., with cesium carbonate and copper(I) bromide), suggesting similar methods could apply to the target compound .
  • Deuterated analogs (e.g., C₉H₈ClD₃N₅) highlight the use of isotopic labeling for pharmacokinetic studies, a strategy applicable to the target molecule .

Structural Diversity :

  • Replacement of ethyl/methyl groups with cyclopropyl or pyridyl moieties (as in C₁₂H₁₅N₅) introduces conformational rigidity or aromatic interactions, respectively, which could modulate receptor binding .

Research Implications

The target compound’s dual pyrazole structure offers a versatile scaffold for further optimization. Comparative data suggest that halogenation (e.g., fluorine or chlorine) or aromatic substitutions (e.g., pyridyl) can fine-tune solubility, stability, and target engagement. Future studies should explore its biological activity in the context of these structural analogs, particularly focusing on receptor-binding assays and metabolic stability.

Biological Activity

1-Ethyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]pyrazol-4-amine; hydrochloride is a synthetic compound belonging to the pyrazole class, recognized for its potential therapeutic applications, particularly in oncology and inflammation. This article explores its biological activity, focusing on its mechanisms, efficacy in various studies, and potential clinical implications.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Molecular Formula : C₉H₁₃N₄·HCl
  • Molecular Weight : Approximately 189.25 g/mol
  • Structural Characteristics : It includes an ethyl group and a methyl group attached to the pyrazole ring, which enhances its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate various molecular targets:

  • Enzyme Inhibition : The pyrazole moiety is known to inhibit enzymes associated with inflammatory pathways and tumor growth.
  • Receptor Interactions : It exhibits interactions with specific receptors that play roles in cellular signaling related to cancer proliferation and inflammation.

Anticancer Properties

Recent studies have demonstrated that 1-Ethyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]pyrazol-4-amine; hydrochloride has significant anticancer activity against several cell lines:

Cell LineIC₅₀ (µM)Reference
MCF73.79
SF-26812.50
NCI-H46042.30

These values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as a therapeutic agent against breast cancer (MCF7) and lung cancer (NCI-H460).

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties, which are essential for treating conditions characterized by chronic inflammation. Its mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Study on MCF7 Cell Line :
    • Objective : To evaluate the cytotoxic effects of the compound on breast cancer cells.
    • Findings : The compound showed significant cytotoxicity with an IC₅₀ value of 3.79 µM, indicating strong potential for further development as an anticancer drug.
  • In Vivo Studies :
    • Preliminary in vivo studies indicated that treatment with this compound resulted in reduced tumor size in murine models, supporting its anticancer efficacy observed in vitro.
  • Mechanistic Studies :
    • Investigations into the molecular mechanisms revealed that the compound induces apoptosis in cancer cells through activation of caspase pathways, further validating its role as a potential anticancer agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1-Ethyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]pyrazol-4-amine; hydrochloride, a comparative analysis with structurally similar pyrazole derivatives was conducted:

Compound NameStructure FeaturesBiological Activity
N-(4-Methoxybenzyl)-3-methylpyrazoleContains a methoxy groupModerate anticancer activity
5-Methyl-N-(pyridinyl)pyrazoleFeatures a pyridine ringLimited anti-inflammatory effects
3-Methyl-N-(phenyl)pyrazoleA phenyl substituentEnhanced reactivity but lower efficacy

The unique substitution pattern of 1-Ethyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]pyrazol-4-amines contributes to its distinct chemical reactivity and biological properties compared to other compounds.

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